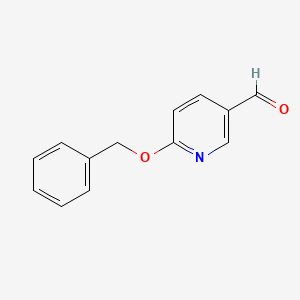

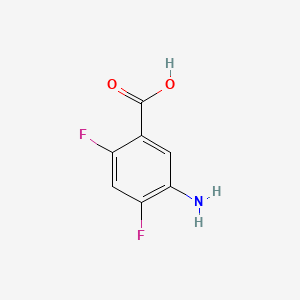

6-(Benzyloxy)nicotinaldehyde

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of intermediates and the use of protective groups. For example, in the synthesis of a muscarinic antagonist, a tert-butyldimethylsilyloxymethyl group is used as a protective group for the hydroxymethyl moiety . Although the synthesis of 6-(Benzyloxy)nicotinaldehyde is not described, similar strategies could be employed, such as the use of halogenated benzene derivatives and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been confirmed by techniques such as X-ray crystallography . This analytical method could also be applied to determine the precise structure of this compound, ensuring the correct placement of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

The related compounds discussed in the papers undergo various chemical reactions, including cyclization under Mitsunobu conditions and acid activation in the acidic environment of the parietal cell . These reactions are crucial for the compounds to exhibit their biological activities, such as muscarinic antagonism or inhibition of gastric H+/K(+)-ATPase. This compound may also undergo similar reactions depending on its intended use and the presence of functional groups that can participate in such transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some expectations. For instance, the stability of the compounds at different pH levels is an important characteristic, as seen with the nicotinamide derivatives, which show improved stability over other H+/K(+)-ATPase inhibitors . The solubility, melting point, and reactivity of this compound would also be important to characterize, especially if the compound is to be used in pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Reactions

- Heterocyclic Compound Synthesis: Nicotinaldehyde serves as a precursor in the synthesis of heterocyclic compounds, demonstrating synthetic potentiality through reactions with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives with evaluated antiviral activities (Attaby et al., 2007).

- Crystal Structure Analysis: The reaction of benzohydrazide and nicotinaldehyde was explored to prepare compounds for crystal structure analysis, emphasizing the significance of intermolecular hydrogen bonding in stabilizing crystal structures (Wen et al., 2009).

- Antitubercular Scaffold Development: Research into novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has shown promise in the development of anti-tubercular agents, highlighting the role of nicotinaldehyde derivatives in medicinal chemistry (Nimbalkar et al., 2018).

Materials Science and Coordination Chemistry

- Porous Frameworks Synthesis: Nicotinaldehyde derivatives have been utilized in the synthesis and stabilization of porous coordination frameworks, which are of interest for gas storage and separation applications (Wei et al., 2016).

- O-Benzylating Reagents: The development of O-benzylating reagents, such as TriBOT, derived from benzyl imidate structures, showcases the role of nicotinaldehyde derivatives in facilitating organic synthesis processes (Yamada et al., 2012).

Antimicrobial and Biological Activity

- Antimicrobial Compound Synthesis: Derivatives of nicotinaldehyde have been synthesized and evaluated for antimicrobial activities, contributing to the search for new antimicrobial agents (Patel & Shaikh, 2010).

Nonlinear Optical Materials

- Optical Material Design: The use of nicotinate and similar pyridine-based ligands in the synthesis of coordination networks has been explored for the rational design of nonlinear optical materials, highlighting the versatility of nicotinaldehyde derivatives in materials science (Evans & Lin, 2001).

Mechanism of Action

Safety and Hazards

The safety data sheet for “6-(Benzyloxy)nicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate personal protective equipment, and any accidental release measures should avoid dust formation and inhalation of mist, gas, or vapors .

properties

IUPAC Name |

6-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGUOBUBJNAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610775 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635712-99-1 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

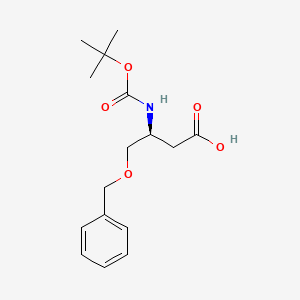

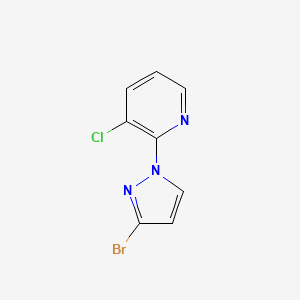

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

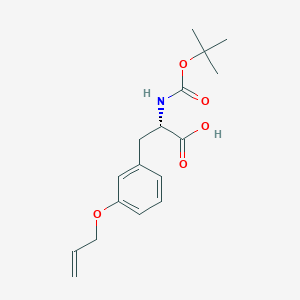

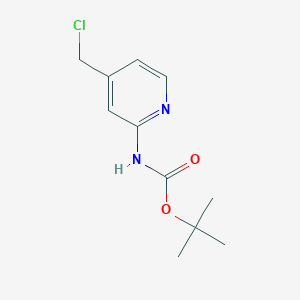

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

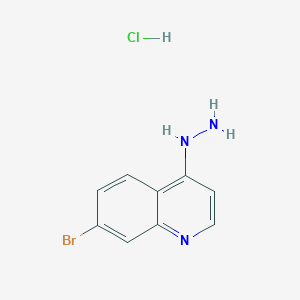

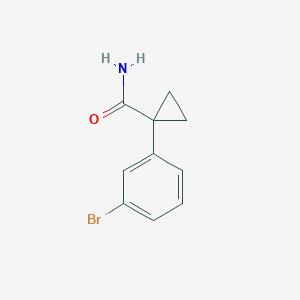

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)